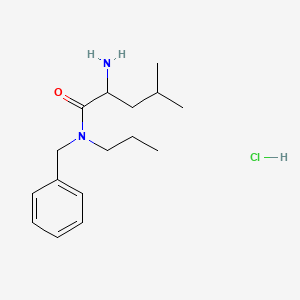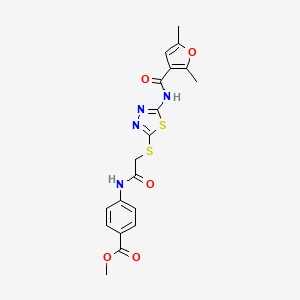
Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a fascinating compound with a complex structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the formation of intermediate compounds.
Formation of 5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazole: : This intermediate can be synthesized by reacting 2,5-dimethylfuran with a thiosemicarbazide derivative under acidic conditions.
Synthesis of the final compound: : The intermediate is then reacted with methyl 4-amino-2-(chloromethyl)benzoate in the presence of a suitable base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scale, including considerations such as reaction time, temperature, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions such as:
Oxidation: : Where the furan ring can be oxidized to yield new derivatives.
Reduction: : Functional groups like thiadiazole can be selectively reduced.
Substitution: : The thiadiazole ring can be a site for nucleophilic substitution reactions.
Oxidation: : Often performed using reagents like potassium permanganate under acidic conditions.
Reduction: : Typically uses reagents such as sodium borohydride.
Substitution: : May require bases such as potassium carbonate in a polar aprotic solvent.
Major Products:
Scientific Research Applications
Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is used in:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Medicine: : Investigated for its potential antimicrobial and anticancer properties.
Industry: : As a component in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets: The compound interacts with various molecular targets, often involving its reactive thiadiazole and furan moieties.
Pathways Involved: Its biological activity may involve the inhibition of enzymes critical to cellular processes or the induction of oxidative stress in pathogenic cells.
Comparison with Similar Compounds
Similar Compounds:
Methyl 4-(2-acetamido)benzoate: : Shares the benzoate moiety but lacks the thiadiazole and furan rings.
5-(2,5-Dimethylfuran-3-carboxamido)-1,3,4-thiadiazole: : Lacks the benzoate portion of the molecule.
Highlighting Uniqueness:
This should give you a good overview of this compound. Intrigued to dive into any specific sections?
Properties
IUPAC Name |
methyl 4-[[2-[[5-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-10-8-14(11(2)28-10)16(25)21-18-22-23-19(30-18)29-9-15(24)20-13-6-4-12(5-7-13)17(26)27-3/h4-8H,9H2,1-3H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJETZMCCKNBPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)

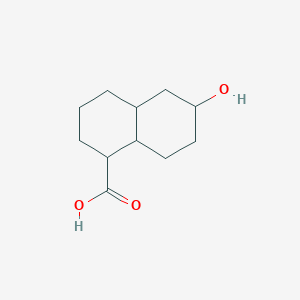
![1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2927915.png)

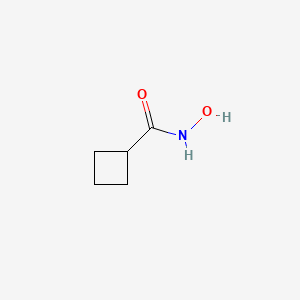
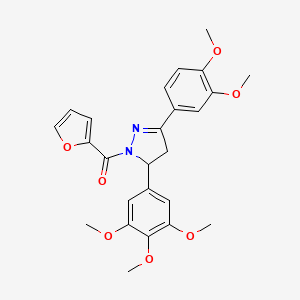
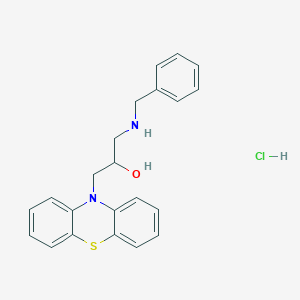
![2-(4-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B2927923.png)
![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)
![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)
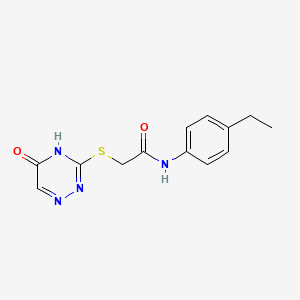
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)
